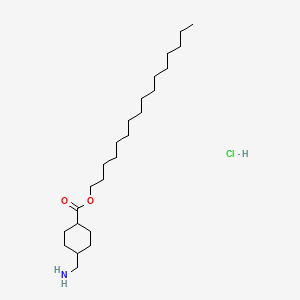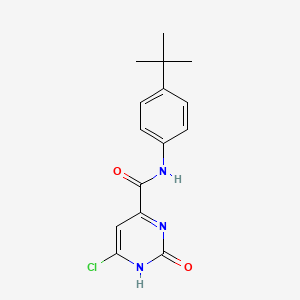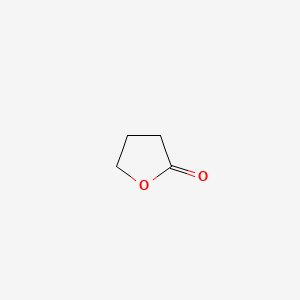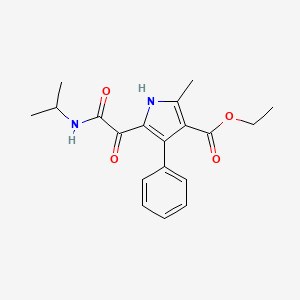
1,4,8,11-Tetrazacyclotetradecan-5-one
Vue d'ensemble
Description
1,4,8,11-Tetrazacyclotetradecan-5-one is a cyclic organic compound with the molecular formula C₁₀H₂₀N₄O It is a member of the azacycloalkane family, characterized by a ring structure containing nitrogen atoms
Mécanisme D'action
Target of Action
The primary targets of 1,4,8,11-Tetrazacyclotetradecan-5-one, also known as cyclam, are metal ions such as Co2+, Ni2+, Cu2+, and Zn2+ . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
Cyclam interacts with its targets by forming compounds with these metal ions. The formation of these compounds depends on the conditions of metal-ligand ratios and solvent media . The compound can form species with a four-coordinate metal in the N4 cavity of the ligand alone, and also with either one or two additional axial ligands .
Result of Action
The molecular and cellular effects of cyclam’s action are largely dependent on the specific metal ions it interacts with. For instance, cyclam complexes with Zn2+ ions could potentially influence zinc-dependent cellular processes . .
Action Environment
Environmental factors such as pH and the presence of other metal ions could influence the action, efficacy, and stability of cyclam. For example, the formation of cyclam-metal ion compounds can be influenced by the metal-ligand ratios and the solvent media
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,8,11-Tetrazacyclotetradecan-5-one can be synthesized through several methods. One common approach involves the cyclization of linear precursors containing amine groups. For instance, the reaction of 1,4,8,11-tetraazacyclotetradecane with a carbonyl source under controlled conditions can yield the desired cyclic ketone. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification process usually involves crystallization or chromatography to isolate the compound from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,8,11-Tetrazacyclotetradecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmospheres.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often require a base to neutralize the by-products.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 1,4,8,11-tetrazacyclotetradecan-5-ol.
Substitution: Derivatives with substituted nitrogen atoms, depending on the nucleophile used.
Applications De Recherche Scientifique
1,4,8,11-Tetrazacyclotetradecan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a chelating agent in biological systems, where it can bind to metal ions and influence biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, where its unique structure imparts desirable properties.
Comparaison Avec Des Composés Similaires
1,4,8,11-Tetrazacyclotetradecan-5-one can be compared to other similar compounds, such as:
1,4,8,11-Tetraazacyclotetradecane: Lacks the ketone group, making it less reactive in certain chemical reactions.
Cyclam (1,4,8,11-Tetraazacyclotetradecane): Similar structure but without the ketone functionality, often used in coordination chemistry.
1,4,7,10-Tetraazacyclododecane: A smaller ring structure with similar nitrogen coordination sites but different reactivity due to ring strain.
The uniqueness of this compound lies in its combination of a cyclic structure with multiple nitrogen atoms and a ketone group, providing a versatile platform for various chemical transformations and applications.
Propriétés
IUPAC Name |
1,4,8,11-tetrazacyclotetradecan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O/c15-10-2-5-13-7-6-11-3-1-4-12-8-9-14-10/h11-13H,1-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCPAKJHIFSCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCC(=O)NCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332876 | |
| Record name | 1,4,8,11-tetrazacyclotetradecan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85828-26-8 | |
| Record name | 1,4,8,11-tetrazacyclotetradecan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


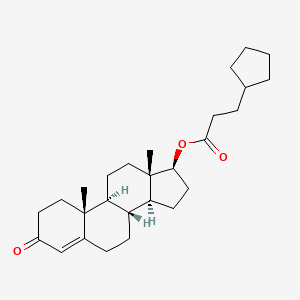
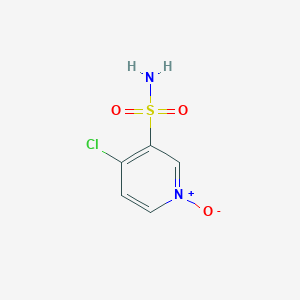
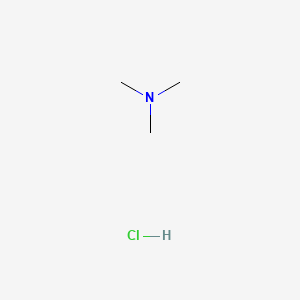
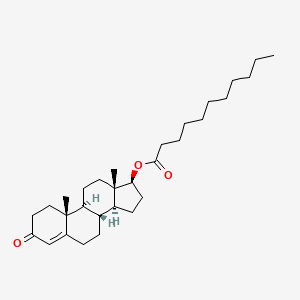
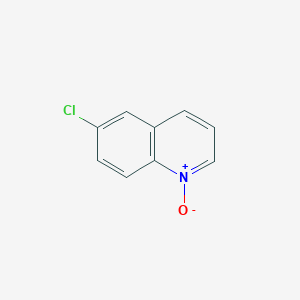
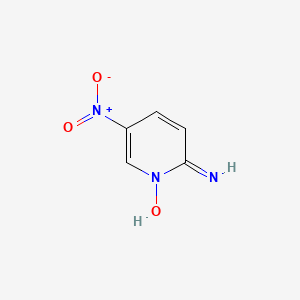


![1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one](/img/structure/B3396006.png)
![1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one](/img/structure/B3396014.png)
